molecular formula C17H18FNO2 B13724160 3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine

3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B13724160
M. Wt: 287.33 g/mol
InChI Key: ZIPQSRADIAVAEM-UHFFFAOYSA-N
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Description

3’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core substituted with a fluoro group and a tetrahydro-2H-pyran-4-yl-oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach starts with the preparation of the biphenyl core, followed by the introduction of the fluoro and tetrahydro-2H-pyran-4-yl-oxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The fluoro and tetrahydro-2H-pyran-4-yl-oxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the biphenyl core.

Scientific Research Applications

3’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving molecular interactions and binding assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The fluoro and tetrahydro-2H-pyran-4-yl-oxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but lacking the biphenyl core.

    3-Fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzonitrile: Another compound with a fluoro and tetrahydro-2H-pyran-4-yl-oxy group but different core structure.

Uniqueness

3’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of functional groups and biphenyl core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-(oxan-4-yloxy)aniline

InChI

InChI=1S/C17H18FNO2/c18-14-3-1-2-12(10-14)13-4-5-16(19)17(11-13)21-15-6-8-20-9-7-15/h1-5,10-11,15H,6-9,19H2

InChI Key

ZIPQSRADIAVAEM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)C3=CC(=CC=C3)F)N

Origin of Product

United States

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